kaempferol 3-neohesperidoside

Description

Properties

IUPAC Name |

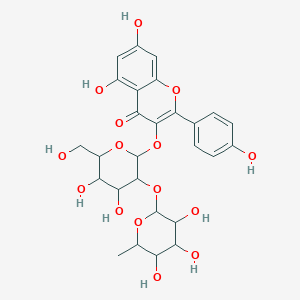

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOBPOYHROOXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32602-81-6 |

Source

|

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 200 °C |

Source

|

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Kaempferol 3-Neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of kaempferol 3-neohesperidoside, a flavonoid glycoside with notable biological activities. This document details its primary plant origins, methodologies for its extraction and analysis, and insights into its mechanism of action, presented in a format tailored for research and development applications.

Natural Occurrence of Kaempferol 3-Neohesperidoside

Kaempferol 3-neohesperidoside has been identified in a variety of plant species. The primary documented sources are detailed below. It is important to note that while these plants are known to contain the compound, publicly available literature largely lacks specific quantitative data on its concentration.

Table 1: Principal Natural Sources of Kaempferol 3-Neohesperidoside

| Plant Species | Family | Plant Part(s) |

| Primula latifolia[1][2] | Primulaceae | Leaves[1][2] |

| Primula vulgaris[1] | Primulaceae | Leaves |

| Daphniphyllum calycinum | Daphniphyllaceae | Leaves |

| Diospyros cathayensis | Ebenaceae | Not specified |

| Glycine max (Soybean) | Fabaceae | Not specified |

| Thesium chinense | Santalaceae | Whole plant |

| Phragmites australis (Common Reed) | Poaceae | Aerial parts |

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of kaempferol 3-neohesperidoside from plant matrices. These are based on established methodologies for kaempferol and its glycosides.

Extraction of Kaempferol Glycosides

A common method for extracting flavonoid glycosides from plant material is solvent extraction.

-

Sample Preparation: The plant material (e.g., leaves) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is typically macerated with a polar solvent such as methanol or ethanol, often in a hydroalcoholic solution (e.g., 70% ethanol in water). The extraction is usually performed at room temperature over an extended period (e.g., 48-72 hours) with occasional agitation. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The isolation of kaempferol 3-neohesperidoside from the crude extract is typically achieved through a series of chromatographic techniques.

-

Initial Fractionation: The crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is then subjected to various column chromatography methods for further purification.

-

Silica Gel Chromatography: This technique separates compounds based on their polarity. A solvent system of varying polarity, such as a gradient of chloroform and methanol, is used to elute the compounds.

-

Sephadex LH-20 Chromatography: This method is effective for separating flavonoids. Methanol is a common solvent used for elution.

-

Octadecylsilyl (ODS) Reverse-Phase Chromatography: This technique separates compounds based on their hydrophobicity. A gradient of methanol and water is typically used as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure kaempferol 3-neohesperidoside, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Identification and Quantification

The identification and quantification of kaempferol 3-neohesperidoside are typically performed using high-performance liquid chromatography coupled with a suitable detector.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

-

Column: A reverse-phase C18 column is standard.

-

Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile (A) and water with 0.1% formic acid (B), is commonly used.

-

Detection: UV detection is typically set at the maximum absorbance wavelength for kaempferol glycosides, which is around 350 nm.

-

Quantification: Quantification is achieved by creating a calibration curve with a known standard of kaempferol 3-neohesperidoside.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, LC-MS/MS is the method of choice.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for flavonoids.

-

Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition for kaempferol 3-neohesperidoside. The precursor ion ([M-H]⁻) for kaempferol 3-neohesperidoside is m/z 593.15. A characteristic product ion is m/z 285.04, corresponding to the kaempferol aglycone.

-

Quantification: Stable isotope-labeled internal standards can be used for the most accurate quantification.

-

Biological Activity and Signaling Pathways

Kaempferol 3-neohesperidoside has been shown to possess insulinomimetic properties, stimulating glycogen synthesis in skeletal muscle. This activity is mediated through the activation of key signaling pathways.

Signaling Pathway for Insulinomimetic Action

The insulin-like effects of kaempferol 3-neohesperidoside on glycogen synthesis in rat soleus muscle involve the PI3K/Akt and MAPK pathways.

Caption: Signaling pathway of kaempferol 3-neohesperidoside's insulinomimetic effect.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of kaempferol 3-neohesperidoside from a plant source.

Caption: General workflow for extraction, isolation, and analysis.

References

The intricate biosynthetic pathway of kaempferol 3-neohesperidoside in plants is a multi-step enzymatic process that transforms the precursor L-phenylalanine into a complex flavonoid glycoside. This technical guide provides an in-depth exploration of this pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their characterization, aimed at researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway: From Phenylalanine to Kaempferol

The biosynthesis of kaempferol 3-neohesperidoside begins with the well-established phenylpropanoid pathway, a central metabolic route in plants for the synthesis of a wide array of phenolic compounds. This initial phase culminates in the production of the flavonol aglycone, kaempferol.

The key enzymatic steps leading to kaempferol are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the entry point into the phenylpropanoid pathway.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated by C4H to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized by CHI to form the flavanone naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H to yield dihydrokaempferol.

-

Flavonol Synthase (FLS): Finally, FLS introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol kaempferol.

Glycosylation Cascade: The Formation of Kaempferol 3-Neohesperidoside

The kaempferol aglycone undergoes a two-step glycosylation process to yield kaempferol 3-neohesperidoside. This process is catalyzed by specific UDP-glycosyltransferases (UGTs), which transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to the flavonoid backbone. Glycosylation is a critical modification that enhances the solubility, stability, and bioavailability of flavonoids[1].

Step 1: Glucosylation of Kaempferol at the 3-O-Position

The first step in the glycosylation cascade is the attachment of a glucose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (F3GT) .

Enzyme: Flavonoid 3-O-glucosyltransferase (EC 2.4.1.91)[2] Reaction: UDP-glucose + Kaempferol ⇌ UDP + Kaempferol 3-O-β-D-glucoside[2]

Step 2: Rhamnosylation of Kaempferol 3-O-glucoside

The second and final step is the transfer of a rhamnose molecule from UDP-rhamnose to the 2-hydroxyl group of the glucose moiety of kaempferol 3-O-glucoside. This specific 1→2 linkage is characteristic of the neohesperidoside disaccharide. This reaction is catalyzed by a flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase . While enzymes forming the 1→6 linkage (rutinoside) are more commonly characterized, the existence of enzymes forming the 1→2 linkage has been demonstrated, particularly in citrus for flavanones[3].

Enzyme: Flavonoid 3-O-glucoside 2''-O-rhamnosyltransferase Reaction: UDP-L-rhamnose + Kaempferol 3-O-β-D-glucoside ⇌ UDP + Kaempferol 3-O-neohesperidoside

Quantitative Data on Key Enzymes

The following table summarizes the kinetic parameters of representative flavonoid 3-O-glucosyltransferases that utilize kaempferol as a substrate. Data for a specific kaempferol 3-O-glucoside 2''-O-rhamnosyltransferase is limited; however, kinetic data for a related flavanone-7-O-glucoside-2''-O-rhamnosyltransferase is included to provide an indication of the enzyme's affinity for its substrates.

| Enzyme | Substrate | K_m (µM) | V_max (units/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Source Organism | Reference |

| Flavonoid 3-O-Glucosyltransferases (F3GT) | |||||||

| VvGT1 | Kaempferol | 42 | - | 0.08 | 1.9 x 10³ | Vitis vinifera | [4] |

| VvGT1 | UDP-Glucose | 680 | - | - | - | Vitis vinifera | |

| HmF3RT | Kaempferol | - | - | - | - | Hypericum monogynum | |

| HmF3RT | UDP-Rhamnose | - | - | - | - | Hypericum monogynum | |

| Flavanone-7-O-glucoside-2''-O-rhamnosyltransferase | |||||||

| - | Hesperetin-7-O-glucoside | 41.5 | - | - | - | Citrus species (pummelo) | |

| - | UDP-Rhamnose | 1.1 | - | - | - | Citrus species (pummelo) |

Experimental Protocols

Heterologous Expression and Purification of Recombinant Glycosyltransferases

A common method for obtaining sufficient quantities of plant glycosyltransferases for characterization is through heterologous expression in microbial systems, such as Escherichia coli or Pichia pastoris.

1. Gene Cloning and Vector Construction:

-

The full-length coding sequence of the target UGT is amplified from plant cDNA using gene-specific primers.

-

The amplified product is then cloned into a suitable expression vector, often containing a tag (e.g., His-tag, MBP-tag) for affinity purification.

2. Heterologous Expression:

-

The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD_600 of 0.5-0.7).

-

Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-24 hours) to enhance protein solubility.

3. Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cell lysis can be achieved by sonication or by using a French press.

-

The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble recombinant protein is collected.

-

The tagged protein is purified from the crude extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins).

-

The purified protein is then dialyzed against a storage buffer and its concentration determined.

Enzyme Activity Assay for Flavonoid Glycosyltransferases

The activity of the purified glycosyltransferases can be assessed by monitoring the formation of the glycosylated product over time.

Reaction Mixture: A typical reaction mixture (e.g., 50-100 µL) contains:

-

Buffer (e.g., 50-100 mM Tris-HCl or phosphate buffer, pH 7.5-8.0)

-

Flavonoid substrate (e.g., 100 µM kaempferol or kaempferol 3-O-glucoside)

-

UDP-sugar donor (e.g., 1-2 mM UDP-glucose or UDP-rhamnose)

-

Purified recombinant enzyme (a few micrograms)

Assay Procedure:

-

The reaction components, except for the enzyme, are pre-incubated at the optimal temperature (e.g., 30-37°C).

-

The reaction is initiated by the addition of the purified enzyme.

-

The reaction is allowed to proceed for a specific time (e.g., 10-60 minutes) and is then stopped by the addition of an equal volume of methanol or by acidification.

-

The reaction mixture is centrifuged to pellet any precipitated protein.

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the substrate and the product.

Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (K_m and V_max), the initial reaction rates are measured at various concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The biosynthesis of kaempferol 3-neohesperidoside is a testament to the intricate and highly specific enzymatic machinery present in plants. Understanding this pathway at a molecular and kinetic level is crucial for metabolic engineering efforts aimed at producing this and other valuable flavonoid glycosides in heterologous systems. The detailed protocols provided in this guide offer a framework for the expression, purification, and characterization of the key glycosyltransferases involved, paving the way for further research and potential applications in drug development and biotechnology.

References

- 1. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 3. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Kaempferol 3-Neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including insulinomimetic effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of kaempferol 3-neohesperidoside. It includes a detailed breakdown of its molecular architecture, a summary of its physicochemical and spectroscopic data, a representative experimental protocol for its isolation and structural elucidation, and a visualization of its known signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Kaempferol 3-neohesperidoside (CAS No: 32602-81-6) is a complex biomolecule consisting of an aglycone, kaempferol, linked to a disaccharide, neohesperidose, at the 3-hydroxyl group.[1][2]

1.1. Aglycone: Kaempferol

The aglycone portion of the molecule is kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one), a well-known flavonol.[3] Flavonols are a class of flavonoids characterized by a C6-C3-C6 backbone, forming a chromen-4-one (benzopyran-4-one) ring system with a phenyl substituent at the 2-position and a hydroxyl group at the 3-position.

1.2. Glycone: Neohesperidose

The sugar moiety attached to kaempferol is neohesperidose. This disaccharide is composed of α-L-rhamnopyranose linked to the 2-hydroxyl group of β-D-glucopyranose. The full systematic name for this sugar unit is 2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranose.

1.3. Glycosidic Linkage

The neohesperidose is attached to the kaempferol aglycone via an O-glycosidic bond at the C-3 position of the flavonol.

1.4. Stereochemistry

The precise stereochemical configuration is crucial for the biological activity of kaempferol 3-neohesperidoside. The IUPAC name, 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, defines the absolute stereochemistry at each chiral center within the two sugar units.[4]

Caption: Hierarchical structure of Kaempferol 3-Neohesperidoside.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₁₅ |

| Molecular Weight | 594.51 g/mol |

| CAS Number | 32602-81-6 |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Data

The structural elucidation of kaempferol 3-neohesperidoside is primarily achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] While the full experimental dataset from the primary literature is not publicly available, the following table presents the expected chemical shifts based on the known structure and data from closely related compounds.

Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts for Kaempferol 3-Neohesperidoside

| Position | Aglycone (Kaempferol) | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 2 | 157.5 | - | |

| 3 | 134.5 | - | |

| 4 | 178.0 | - | |

| 5 | 162.0 | - | |

| 6 | 99.0 | 6.20 (d, 2.0) | |

| 7 | 165.0 | - | |

| 8 | 94.0 | 6.40 (d, 2.0) | |

| 9 | 158.0 | - | |

| 10 | 104.5 | - | |

| 1' | 121.5 | - | |

| 2', 6' | 131.0 | 8.05 (d, 8.8) | |

| 3', 5' | 115.5 | 6.90 (d, 8.8) | |

| 4' | 160.0 | - | |

| Position | Glycone (Neohesperidose) | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1'' (Glc) | 101.0 | 5.40 (d, 7.5) | |

| 2'' (Glc) | 82.5 | ~3.6-3.8 (m) | |

| 3'' (Glc) | 77.0 | ~3.4-3.6 (m) | |

| 4'' (Glc) | 70.5 | ~3.3-3.5 (m) | |

| 5'' (Glc) | 76.5 | ~3.4-3.6 (m) | |

| 6'' (Glc) | 61.5 | ~3.7-3.9 (m) | |

| 1''' (Rha) | 101.5 | 5.10 (br s) | |

| 2''' (Rha) | 71.0 | ~3.9-4.1 (m) | |

| 3''' (Rha) | 71.5 | ~3.7-3.9 (m) | |

| 4''' (Rha) | 72.5 | ~3.4-3.6 (m) | |

| 5''' (Rha) | 69.0 | ~3.5-3.7 (m) | |

| 6''' (Rha) | 18.0 | 1.10 (d, 6.0) |

Note: The chemical shifts are approximate and may vary depending on the solvent and experimental conditions. The data is compiled based on typical values for kaempferol glycosides.

Experimental Protocols

The following is a representative protocol for the isolation and structural elucidation of kaempferol 3-neohesperidoside from a plant source, such as Primula latifolia.

3.1. Extraction and Isolation

Caption: Workflow for the isolation of Kaempferol 3-Neohesperidoside.

-

Extraction: Dried and powdered plant material (e.g., leaves of Primula latifolia) is macerated with methanol at room temperature for an extended period (e.g., 72 hours). The process is repeated to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography. A common stationary phase is Sephadex LH-20, eluting with methanol. Further purification may be achieved using silica gel column chromatography with a gradient of chloroform and methanol.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of water and acetonitrile, often with a small percentage of formic acid.

3.2. Structural Elucidation

-

Mass Spectrometry (MS): The molecular weight and elemental composition are determined using high-resolution electrospray ionization mass spectrometry (HRESIMS). Fragmentation patterns in MS/MS experiments can help identify the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the aromatic protons of the kaempferol skeleton and the anomeric protons of the sugar units.

-

¹³C NMR: Reveals the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within a sugar ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for determining the glycosylation site and the linkage between the two sugar units.

-

-

Signaling Pathway

Kaempferol 3-neohesperidoside has been shown to exhibit insulinomimetic effects by stimulating glycogen synthesis in skeletal muscle. This action is mediated through the activation of two key signaling pathways: the PI3K/Akt/GSK-3 pathway and the MAPK/PP1 pathway.

Caption: Signaling pathway of Kaempferol 3-Neohesperidoside in glycogen synthesis.

This diagram illustrates that kaempferol 3-neohesperidoside initiates signaling through the insulin receptor, leading to the activation of PI3K and MEK. The PI3K pathway results in the activation of Akt, which in turn inhibits GSK-3. Since GSK-3 normally inhibits glycogen synthase, its inhibition leads to the activation of glycogen synthase. Concurrently, the activation of the MAPK pathway (MEK/ERK) leads to the activation of protein phosphatase 1 (PP1), which also activates glycogen synthase, ultimately promoting glycogen synthesis.

References

physical and chemical properties of kaempferol 3-neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-neohesperidoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant and insulinomimetic activities. This technical guide provides an in-depth overview of the physical and chemical properties of kaempferol 3-neohesperidoside, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

Physical and Chemical Properties

Kaempferol 3-neohesperidoside is a flavonoid consisting of a kaempferol aglycone linked to a neohesperidose sugar moiety. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₅ | [1] |

| Molecular Weight | 594.5 g/mol | [1] |

| CAS Number | 32602-81-6 | [1] |

| Melting Point | 176-177 °C | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, DMF, and PBS (pH 7.2) | |

| UV-Vis λmax | 267, 350 nm (in Methanol) | |

| Storage | Store at -20°C in a dry, dark place. |

Experimental Protocols

Isolation and Purification of Kaempferol 3-Neohesperidoside from Plant Material

The following protocol is a general method for the isolation and purification of kaempferol glycosides from plant sources and can be adapted for kaempferol 3-neohesperidoside.

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol (or ethanol) at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

2.1.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: Suspend the crude extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Kaempferol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Further Purification:

-

Combine fractions containing the target compound and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent.

-

For high-purity compounds, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient can be employed.

-

Characterization of Kaempferol 3-Neohesperidoside

2.2.1. UV-Vis Spectroscopy

-

Dissolve a small amount of the purified compound in spectroscopic grade methanol.

-

Record the UV-Vis spectrum from 200 to 600 nm using a spectrophotometer.

-

Kaempferol 3-neohesperidoside typically exhibits two major absorption bands, one around 267 nm (Band II) and another around 350 nm (Band I), which are characteristic of the flavonol skeleton.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Acquire mass spectra in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 593 is typically observed. Fragmentation of this ion can provide structural information about the aglycone and the sugar moiety.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an adequate amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Acquisition: Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Interpretation: The ¹H NMR spectrum will show signals for the aromatic protons of the kaempferol skeleton and the protons of the neohesperidose sugar moiety. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be used to fully elucidate the structure and the glycosidic linkage.

DPPH Radical Scavenging Activity Assay

This protocol assesses the antioxidant capacity of kaempferol 3-neohesperidoside by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

2.3.1. Reagents and Materials

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Kaempferol 3-neohesperidoside

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

2.3.2. Procedure

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Sample Solutions: Prepare a stock solution of kaempferol 3-neohesperidoside in methanol. Prepare serial dilutions to obtain a range of concentrations. Prepare similar solutions for the positive control (ascorbic acid).

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the sample solutions (or positive control) at different concentrations to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Glycogen Synthesis Assay in Isolated Rat Soleus Muscle

This protocol evaluates the insulinomimetic effect of kaempferol 3-neohesperidoside by measuring its ability to stimulate glycogen synthesis in isolated muscle tissue.

2.4.1. Reagents and Materials

-

Male Wistar rats

-

Krebs-Ringer bicarbonate buffer

-

D-[U-¹⁴C]glucose

-

Kaempferol 3-neohesperidoside

-

Insulin (positive control)

-

Scintillation cocktail

-

Liquid scintillation counter

2.4.2. Procedure

-

Muscle Preparation: Isolate the soleus muscle from anesthetized rats and keep it in Krebs-Ringer bicarbonate buffer.

-

Incubation:

-

Pre-incubate the muscles for 30 minutes in Krebs-Ringer buffer containing 5.5 mM glucose, gassed with 95% O₂ / 5% CO₂.

-

Transfer the muscles to fresh buffer containing D-[U-¹⁴C]glucose (0.25 µCi/mL) and different concentrations of kaempferol 3-neohesperidoside or insulin (e.g., 100 nM).

-

Incubate for 1 hour at 37°C with continuous gassing.

-

-

Glycogen Isolation:

-

After incubation, blot the muscles, weigh them, and digest them in 30% KOH.

-

Precipitate the glycogen by adding ethanol and centrifuging.

-

Wash the glycogen pellet with ethanol and resuspend it in water.

-

-

Measurement:

-

Add a portion of the glycogen solution to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Express the rate of glycogen synthesis as nmol of glucose incorporated into glycogen per mg of muscle per hour.

Signaling Pathways

Kaempferol 3-neohesperidoside has been shown to stimulate glycogen synthesis in skeletal muscle through signaling pathways similar to those activated by insulin. The primary pathways involved are the PI3K/Akt and MAPK pathways.

Caption: Signaling pathways of kaempferol 3-neohesperidoside in glycogen synthesis.

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of kaempferol 3-neohesperidoside.

Caption: Experimental workflow for the study of kaempferol 3-neohesperidoside.

Conclusion

Kaempferol 3-neohesperidoside presents a promising scaffold for the development of novel therapeutic agents, particularly for conditions associated with oxidative stress and metabolic disorders. This technical guide provides a foundational resource for researchers, consolidating key information on its physicochemical properties and offering detailed methodologies for its study. The elucidated signaling pathways offer a basis for further mechanistic investigations and drug discovery efforts.

References

Solubility Profile of Kaempferol 3-Neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of kaempferol 3-neohesperidoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. Understanding its solubility in various solvents is critical for experimental design, formulation development, and ensuring bioavailability in preclinical and clinical studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and illustrates associated biological pathways.

Quantitative Solubility Data

The solubility of kaempferol 3-neohesperidoside varies significantly across different solvents, reflecting its complex structure featuring both a hydrophobic aglycone backbone and hydrophilic glycosidic moieties. The following table summarizes the available quantitative solubility data.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method | Citation |

| Dimethyl Sulfoxide (DMSO) | 100 | 168.2 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 50 | 84.10 | Requires sonication | [2] |

| Water | 100 | Not Specified | Not Specified | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 | Not Specified | Not Specified | [3] |

| Ethanol | 50 | Not Specified | Not Specified | [1] |

| Dimethylformamide (DMF) | 1 | Not Specified | Not Specified |

Qualitative Solubility Information:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Acetone

-

Pyridine

-

Methanol

Experimental Protocols for Solubility Determination

The determination of flavonoid glycoside solubility typically employs the shake-flask method, a well-established technique for assessing equilibrium solubility. The concentration of the dissolved compound in the saturated solution is then quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Shake-Flask Method for Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of kaempferol 3-neohesperidoside.

1. Preparation of Saturated Solution:

-

An excess amount of solid kaempferol 3-neohesperidoside is added to a known volume of the desired solvent in a sealed glass vial.

-

The vial is then agitated in a temperature-controlled environment, such as a shaking incubator or a magnetic stirrer in a water bath, for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

2. Separation of Undissolved Solid:

-

Following equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

3. Quantification of Solute:

-

The concentration of kaempferol 3-neohesperidoside in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of kaempferol 3-neohesperidoside in the saturated filtrate.

1. Standard Preparation:

-

A stock solution of kaempferol 3-neohesperidoside of known concentration is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of calibration standards are prepared by diluting the stock solution to cover the expected concentration range of the solubility samples.

2. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1-0.4% formic or phosphoric acid) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the maximum absorbance wavelength (λmax) of kaempferol 3-neohesperidoside (approximately 267 nm and 350 nm).

-

Injection Volume: 10-20 µL.

3. Analysis and Calculation:

-

A calibration curve is generated by plotting the peak area of the standards against their known concentrations.

-

The filtrate from the shake-flask experiment is injected into the HPLC system, and the peak area is measured.

-

The concentration of kaempferol 3-neohesperidoside in the sample is calculated from the calibration curve.

Quantification by UV-Vis Spectrophotometry

For a more rapid, though potentially less specific, quantification, UV-Vis spectrophotometry can be employed.

1. Standard Preparation:

-

Similar to the HPLC method, a stock solution and a series of calibration standards of kaempferol 3-neohesperidoside are prepared.

2. Measurement:

-

The absorbance of each standard and the sample filtrate is measured at the λmax of kaempferol 3-neohesperidoside (around 267 nm or 350 nm) using a spectrophotometer. The solvent used for the solubility experiment should be used as the blank.

3. Analysis and Calculation:

-

A calibration curve is constructed by plotting absorbance versus concentration for the standards.

-

The concentration of the sample is determined by interpolating its absorbance on the calibration curve.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for solubility determination and the known signaling pathways modulated by kaempferol 3-neohesperidoside.

References

Kaempferol 3-Neohesperidoside: A Comprehensive Technical Guide on its Occurrence in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside that has garnered significant interest within the scientific community. As a derivative of the widely studied flavonol, kaempferol, this compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the occurrence of kaempferol 3-neohesperidoside in various medicinal plants, detailing its quantitative analysis, experimental protocols for its isolation and characterization, and the signaling pathways it modulates.

Occurrence in Medicinal Plants

Kaempferol 3-neohesperidoside has been identified in several medicinal plants, highlighting its potential contribution to their therapeutic properties. The following table summarizes the key medicinal plants in which this compound has been reported.

| Medicinal Plant | Family | Reference |

| Primula latifolia (Broad-leaved primrose) | Primulaceae | [1][2][3] |

| Primula vulgaris (Common primrose) | Primulaceae | [1][2] |

| Sedum dendroideum (Tree stonecrop) | Crassulaceae | |

| Daphniphyllum calycinum | Daphniphyllaceae | |

| Thesium chinense (Chinese comandra) | Santalaceae | |

| Diospyros cathayensis | Ebenaceae | |

| Glycine max (Soybean) | Fabaceae |

Quantitative Data

Quantitative data regarding the specific concentration of kaempferol 3-neohesperidoside in medicinal plants is limited in the currently available literature. Most studies focus on the identification and isolation of the compound or quantify the total kaempferol content after hydrolysis of its glycosides. One study on Thesium chinense reported the total kaempferol content to be 0.9847 mg/g of the medicinal material, but did not specify the concentration of the 3-neohesperidoside derivative. Further research is required to accurately quantify the concentration of this specific glycoside in various plant sources.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, isolation, and quantification of kaempferol 3-neohesperidoside from plant materials, based on established protocols for flavonoid analysis.

Extraction of Kaempferol Glycosides

This protocol outlines a standard procedure for the extraction of flavonoid glycosides from dried plant material.

Materials:

-

Dried and powdered plant material

-

80% Methanol (or 96% Ethanol)

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 24-48 hours.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the remaining plant residue to ensure complete extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C.

-

Lyophilize the resulting aqueous extract to obtain a crude extract powder.

Isolation by Column Chromatography

This protocol describes a general approach to isolate kaempferol glycosides from the crude extract using column chromatography.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Sephadex LH-20

-

Octadecylsilyl (ODS) C18 resin

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water, chloroform)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a glass column with silica gel in a suitable non-polar solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing more polar solvents like ethyl acetate and methanol.

-

Collect fractions and monitor the separation using TLC, visualizing the spots under UV light (254 nm and 366 nm).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.

-

-

ODS C18 Column Chromatography:

-

For final purification, employ a C18 column. Elute with a gradient of methanol and water. This step is effective for separating flavonoid glycosides with similar polarities.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of kaempferol and its glycosides.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid (or 0.4% phosphoric acid).

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 368 nm for kaempferol and its glycosides.

-

Column Temperature: 35°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a kaempferol 3-neohesperidoside standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the purified sample or crude extract in methanol and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to kaempferol 3-neohesperidoside in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of the compound by using the calibration curve generated from the standard solutions.

Signaling and Biosynthetic Pathways

Signaling Pathway of Kaempferol 3-Neohesperidoside in Glycogen Synthesis

Kaempferol 3-neohesperidoside has been shown to stimulate glycogen synthesis in rat soleus muscle through the activation of two key signaling pathways: the PI3K - GSK-3 pathway and the MAPK - PP1 pathway.

General Biosynthetic Pathway of Kaempferol Glycosides

The biosynthesis of kaempferol begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to form the kaempferol aglycone. This aglycone is then glycosylated by UDP-glycosyltransferases (UGTs) to form various kaempferol glycosides, including kaempferol 3-neohesperidoside.

Conclusion

Kaempferol 3-neohesperidoside is a noteworthy flavonoid glycoside found in a variety of medicinal plants. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative research to determine its concentration in these plants. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound. Furthermore, the elucidation of its role in key signaling pathways, such as those involved in glycogen synthesis, opens up new avenues for investigating its therapeutic potential. Continued research into the occurrence, bioactivity, and mechanisms of action of kaempferol 3-neohesperidoside will be crucial for unlocking its full potential in the development of novel pharmaceuticals and nutraceuticals.

References

A Comprehensive Technical Guide on the Preliminary Biological Activities of Kaempferol 3-Neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-neohesperidoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising biological activities. This document provides an in-depth technical overview of its preliminary pharmacological profile, focusing on its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory properties. Quantitative data from key in vitro and in vivo studies are systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for the principal bioassays are provided to ensure reproducibility and aid in future research design. Furthermore, critical signaling pathways and experimental workflows are visually represented using Graphviz diagrams, offering a clear conceptual framework of the compound's mechanisms of action and evaluation methodologies. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents derived from natural products.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, known for their wide range of health-promoting benefits, including anti-inflammatory, antioxidant, and anticarcinogenic effects.[1][2] Kaempferol, a prominent flavonoid aglycone, and its glycosidic derivatives are extensively studied for their therapeutic potential.[3][4][5] Kaempferol 3-neohesperidoside is a specific glycoside of kaempferol that has demonstrated a unique spectrum of biological activities. It has been identified in plants such as Daphniphyllum calycinum and Primula species. This document synthesizes the current knowledge on its preliminary biological activities, providing a technical foundation for further investigation and development.

Quantitative Data Summary

The biological efficacy of Kaempferol 3-neohesperidoside has been quantified across several standard assays. The following tables summarize the key findings.

Table 1: Antioxidant and Enzyme Inhibitory Activities

| Biological Activity | Assay | Test System | IC50 Value / % Inhibition | Reference Compound |

| Antioxidant | DPPH Radical Scavenging | Cell-free | 79.6 µg/mL | Not specified |

| Enzyme Inhibition | Tyrosinase Inhibition | Cell-free | 8.4 ± 1.19 µg/mL* | Not specified |

Note: This value was obtained from a plant extract rich in Kaempferol 3-neohesperidoside and may not represent the pure compound's activity.

Table 2: Antidiabetic and Metabolic Activities

| Biological Activity | Assay | Test System | Concentration / Dosage | Observed Effect |

| Glucose Uptake | Glucose uptake assay | Isolated rat soleus muscle | 1 and 100 nM | Increased glucose uptake |

| Glycogen Synthesis | ¹⁴C-D-glucose incorporation | Isolated rat soleus muscle | Not specified | ~2.38-fold stimulation |

| Hypoglycemic Effect | Alloxan-induced diabetic model | Rats | 100 mg/kg | Reduction in serum glucose levels |

Table 3: Anticancer Activity (Related Compounds)

| Compound | Assay | Test System | Dosage | % Cell Growth Inhibition |

| Kaempferol-3-O-alpha-L-rhamnoside | EAC cell growth inhibition | In vivo (mice) | 50 mg/kg | 70.89 ± 6.62% |

Note: Data for the closely related compound Kaempferol-3-O-alpha-L-rhamnoside (Afzelin) is included to suggest the potential anticancer activity of the kaempferol glycoside family.

Key Biological Activities and Mechanisms

Antioxidant Activity

Kaempferol 3-neohesperidoside exhibits notable antioxidant properties by scavenging free radicals. This activity was demonstrated in a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where it showed an IC50 value of 79.6 µg/ml. The ability to neutralize reactive oxygen species (ROS) is a fundamental mechanism that may underlie its other observed biological effects, such as its anti-inflammatory and anticancer potential.

Antidiabetic and Insulinomimetic Effects

The compound has shown significant insulin-like properties. In isolated rat soleus muscle, Kaempferol 3-neohesperidoside at concentrations of 1 and 100 nM increased glucose uptake. Furthermore, it stimulates glycogen synthesis by approximately 2.38-fold in the same model. This effect is mediated through the activation of key insulin signaling pathways. Studies have shown that its stimulatory effect on glycogen synthesis involves both the PI3K-GSK-3 and the MAPK-PP1 pathways. This dual-pathway modulation was confirmed using specific inhibitors; the effect was blocked by wortmannin (a PI3K inhibitor) and PD98059 (a MEK inhibitor). An in vivo study in a rat model of diabetes induced by alloxan further confirmed its hypoglycemic potential, where a 100 mg/kg dose reduced serum glucose levels.

Anti-inflammatory Activity

While direct studies on Kaempferol 3-neohesperidoside are limited, research on the closely related compound Kaempferol-3-O-sophoroside (KPOS) provides strong evidence for the anti-inflammatory potential of this class of molecules. KPOS was shown to inhibit lipopolysaccharide (LPS)-induced vascular barrier disruption, suppress the expression of cell adhesion molecules, and reduce neutrophil adhesion and migration in human umbilical vein endothelial cells (HUVECs). These effects are attributed to the suppression of tumor necrosis factor-α (TNF-α) production and the inhibition of nuclear factor-κB (NF-κB) activation, a key transcription factor in the inflammatory response. The parent aglycone, kaempferol, is also well-documented as an inhibitor of inflammatory mediators like COX-2 and iNOS.

Anticancer and Anti-tumor Potential

The anticancer properties of kaempferol and its glycosides are a significant area of research. They have been shown to inhibit cell proliferation, disrupt the cell cycle, and induce apoptosis in various cancer cell lines. A study on Kaempferol-3-O-alpha-L-rhamnoside (Afzelin), a structurally similar compound, demonstrated potent anti-tumor activity in vivo. In a mouse model with Ehrlich ascites carcinoma (EAC), a 50 mg/kg dose of Afzelin resulted in a 70.89% inhibition of tumor cell growth. The mechanisms of action for kaempferol derivatives often involve the modulation of critical signaling pathways like PI3K/Akt and the induction of apoptosis through caspase activation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution is decolorized. The degree of discoloration is proportional to the scavenging activity.

-

Reagents and Equipment:

-

DPPH (0.1 mM in methanol or ethanol)

-

Test compound (Kaempferol 3-neohesperidoside) at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol (absorbance at 517 nm should be ~1.0).

-

Add a specific volume of the test compound solution (e.g., 1 mL) to a specific volume of the DPPH solution (e.g., 3 mL).

-

Vigorously shake the mixture and incubate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A blank is prepared using the solvent instead of the test compound.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.

Glycogen Synthesis Assay in Isolated Rat Soleus Muscle

This ex vivo assay measures the insulinomimetic effect of a compound on muscle tissue.

-

Principle: The rate of glycogen synthesis is determined by measuring the incorporation of radiolabeled glucose ([¹⁴C]-D-glucose) into glycogen stores in isolated muscle tissue.

-

Materials and Equipment:

-

Male Wistar rats

-

Krebs-Ringer bicarbonate buffer

-

[¹⁴C]-D-glucose

-

Test compound (Kaempferol 3-neohesperidoside)

-

Insulin (positive control)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Scintillation counter

-

-

Procedure:

-

Isolate soleus muscles from rats and pre-incubate them in Krebs-Ringer buffer.

-

Transfer the muscles to fresh buffer containing [¹⁴C]-D-glucose and the test compound (or insulin/vehicle control).

-

Incubate for a specified period (e.g., 1-2 hours) at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Stop the reaction by transferring the muscles to hot 30% KOH to digest the tissue.

-

Precipitate the glycogen by adding ethanol and cooling.

-

Centrifuge to pellet the glycogen, wash the pellet with ethanol, and then resuspend it in water.

-

Measure the radioactivity of the resuspended glycogen using a liquid scintillation counter.

-

-

Data Analysis: The results are expressed as the amount of glucose incorporated into glycogen per unit of muscle weight per unit of time. The effect of the compound is compared to the basal (vehicle control) and insulin-stimulated conditions.

Xanthine Oxidase (XO) Inhibition Assay

This assay screens for compounds that can inhibit xanthine oxidase, an enzyme involved in uric acid production.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. An inhibitor will reduce the rate of this reaction.

-

Reagents and Equipment:

-

Xanthine oxidase enzyme solution (e.g., from bovine milk)

-

Xanthine solution (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound

-

Allopurinol (positive control)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

In a cuvette or 96-well plate, mix the phosphate buffer, test compound solution, and xanthine oxidase enzyme solution.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately monitor the increase in absorbance at 295 nm over time.

-

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] × 100 The IC50 value is determined from a dose-response curve.

Summary and Future Directions

Kaempferol 3-neohesperidoside demonstrates a compelling range of preliminary biological activities, particularly as an antioxidant and an insulinomimetic agent. Its ability to scavenge free radicals and modulate key metabolic signaling pathways (PI3K, MAPK) highlights its potential for development as a therapeutic agent for oxidative stress-related conditions and metabolic disorders like type 2 diabetes. Evidence from related kaempferol glycosides suggests promising anti-inflammatory and anticancer activities that warrant direct investigation.

Future research should focus on:

-

Comprehensive Profiling: Conducting a broader range of in vitro assays to fully characterize its antioxidant, anti-inflammatory, and anticancer profiles, including determining IC50 values against various cancer cell lines and enzymes.

-

Mechanism of Action: Elucidating the precise molecular targets and downstream signaling events for each biological activity.

-

In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, cancer, and diabetes.

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of Kaempferol 3-neohesperidoside to assess its suitability as a drug candidate.

-

Structure-Activity Relationship (SAR): Comparing its activity with other kaempferol glycosides to understand the role of the neohesperidose moiety in its biological function.

References

- 1. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Antioxidant Potential of Kaempferol 3-Neohesperidoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaempferol 3-neohesperidoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its antioxidant and antidiabetic activities. This document provides a comprehensive technical overview of the in vitro antioxidant capacity of kaempferol 3-neohesperidoside. It details the quantitative data from key antioxidant assays, provides standardized experimental protocols for reproducibility, and elucidates the molecular signaling pathways through which this compound is believed to exert its antioxidant effects. The information herein is intended to serve as a foundational resource for researchers engaged in the evaluation and development of flavonoid-based antioxidant therapies.

Quantitative Antioxidant Activity

The antioxidant potential of a compound is quantified by its ability to scavenge free radicals or chelate pro-oxidant metals. The following table summarizes the available quantitative data for kaempferol 3-neohesperidoside in a common in vitro antioxidant assay.

| Assay Type | Method | Result (IC50) | Reference Compound |

| DPPH Radical Scavenging | Spectrophotometry | 79.6 µg/mL | Not Specified |

Table 1: Summary of In Vitro Antioxidant Activity of Kaempferol 3-Neohesperidoside.[1]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment and comparison of antioxidant activity. The following sections describe the methodologies for the most common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing the deep violet solution to become a pale yellow, a change that can be measured spectrophotometrically.[2][3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (Absolute)

-

Kaempferol 3-neohesperidoside (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.24 mg/mL or 10⁻³ M) in methanol or ethanol.[4][5] This solution should be freshly prepared and protected from light.

-

Preparation of DPPH Working Solution: Dilute the stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.

-

Preparation of Test Samples: Prepare a series of concentrations of kaempferol 3-neohesperidoside (e.g., 20-100 µg/mL) in the chosen solvent. Prepare a similar concentration series for the positive control.

-

Reaction Mixture:

-

In a 96-well plate, add 50 µL of the test sample or control to 150 µL of the DPPH working solution.

-

Alternatively, in a cuvette, mix 0.5 mL of the test sample with 3 mL of the DPPH working solution.

-

-

Incubation: Incubate the mixture in the dark at room temperature for 30-40 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The solvent used for the samples serves as the blank.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: Plot the scavenging percentage against the sample concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution's color fades.

Materials:

-

ABTS (7 mM solution)

-

Potassium persulfate (2.45 mM solution)

-

Ethanol or phosphate-buffered saline (PBS)

-

Kaempferol 3-neohesperidoside (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Generation of ABTS•+ Radical: Mix equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

Preparation of ABTS•+ Working Solution: Before use, dilute the radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.10 at 734 nm.

-

Preparation of Test Samples: Prepare a series of concentrations of kaempferol 3-neohesperidoside and the positive control.

-

Reaction Mixture:

-

In a 96-well plate, mix 10 µL of the sample with 195 µL of the ABTS•+ working solution.

-

Alternatively, in a cuvette, mix 40 µL of the sample with 4 mL of the ABTS•+ working solution.

-

-

Incubation: Incubate the mixture at room temperature for approximately 6-30 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of scavenging and determine the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, with absorbance measured around 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Kaempferol 3-neohesperidoside (test sample)

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate or cuvettes

-

Spectrophotometer, water bath (37°C)

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Standards and Samples: Prepare a standard curve using known concentrations of FeSO₄. Prepare various dilutions of the test sample.

-

Reaction Mixture:

-

In a 96-well plate, add 10 µL of the sample or standard to 190 µL of the FRAP reagent.

-

Alternatively, in a cuvette, add 30 µL of sample or standard to 1 mL of FRAP reagent.

-

-

Incubation: Incubate the mixture at 37°C. The reaction time can vary, but readings are often taken after 4 minutes or up to 60 minutes for a complete reaction.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as mM Fe²⁺ equivalents or Trolox equivalents.

Molecular Signaling Pathways

The antioxidant effect of flavonoids like kaempferol and its glycosides extends beyond direct radical scavenging. They can modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon exposure to oxidative stress or activators like certain flavonoids, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1). Kaempferol glycosides have been shown to upregulate the Nrf2/HO-1 signaling cascade, thereby enhancing the cell's intrinsic antioxidant defenses.

MAPK and NF-κB Pathways

Mitogen-activated protein kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are critical pathways in the inflammatory response, which is closely linked to oxidative stress. Oxidative stress can activate MAPKs (such as p38, JNK, and ERK) and the NF-κB pathway, leading to the production of pro-inflammatory mediators. Studies on similar kaempferol glycosides have shown they can inhibit the phosphorylation of MAPKs and suppress NF-κB activation, thereby downregulating the expression of inflammatory proteins like iNOS and COX-2. This anti-inflammatory action contributes to the overall antioxidant effect by reducing the cellular sources of reactive oxygen species.

References

- 1. caymanchem.com [caymanchem.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Kaempferol 3-Neohesperidoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-neohesperidoside is a naturally occurring flavonoid glycoside found in a variety of plants. As a member of the broader flavonoid family, it is recognized for its potential health benefits. This technical guide provides an in-depth overview of the known and potential therapeutic targets of kaempferol 3-neohesperidoside, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound. While research on this specific glycoside is ongoing, this document synthesizes the current understanding of its biological activities.

Core Therapeutic Area: Metabolic Disease

The most well-documented therapeutic potential of kaempferol 3-neohesperidoside lies in its insulinomimetic and anti-diabetic properties. In vitro and ex vivo studies have demonstrated its ability to modulate glucose metabolism, positioning it as a candidate for the management of type 2 diabetes and related metabolic disorders.

Quantitative Data on Metabolic Effects

| Biological Activity | Model System | Concentration | Result | Citation |

| Glycogen Synthesis | Isolated Rat Soleus Muscle | 1 µM | 2.38-fold increase | [1] |

| Glucose Uptake | Isolated Rat Soleus Muscle | 1 nM | 35% increase | [2][3] |

| Glucose Uptake | Isolated Rat Soleus Muscle | 100 nM | 21% increase | [2][3] |

Signaling Pathways in Glucose Metabolism

Kaempferol 3-neohesperidoside has been shown to stimulate glycogen synthesis and glucose uptake through the activation of key signaling pathways that are also central to the action of insulin.

-

PI3K/GSK-3 Pathway: The stimulatory effect on glycogen synthesis is dependent on the activation of phosphatidylinositol 3-kinase (PI3K). Downstream of PI3K, this leads to the inhibition of glycogen synthase kinase 3 (GSK-3), a key negative regulator of glycogen synthase.

-

MAPK/PP1 Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated. Activation of this pathway leads to the activation of protein phosphatase 1 (PP1), which in turn dephosphorylates and activates glycogen synthase.

-

PKC Pathway: The stimulation of glucose uptake by kaempferol 3-neohesperidoside involves protein kinase C (PKC).

Experimental Protocols: Glycogen Synthesis Assay

The following is a generalized protocol based on the cited literature for assessing the effect of kaempferol 3-neohesperidoside on glycogen synthesis in isolated rat soleus muscle.

-

Muscle Incubation: Soleus muscles are isolated from rats and incubated in a buffer solution containing radiolabeled D-glucose (e.g., 14C-D-glucose).

-

Compound Treatment: The muscles are treated with varying concentrations of kaempferol 3-neohesperidoside or insulin as a positive control.

-